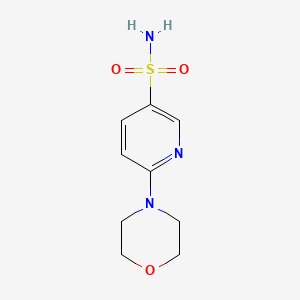
6-Morpholinopyridine-3-sulfonamide
Vue d'ensemble
Description
6-Morpholinopyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring and a morpholine ring, with a sulfonamide group attached to the pyridine ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
6-Morpholinopyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
Target of Action
6-Morpholinopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial drugs .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, which is crucial for bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine . The ADME properties of this specific compound would need further investigation.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA synthesis, this compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antibiotics and the pH of the environment can affect the activity of this compound . Additionally, the presence of antibiotic resistance genes in the environment can potentially reduce the efficacy of this compound
Analyse Biochimique
Biochemical Properties
6-Morpholinopyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. . This inhibition disrupts the production of folic acid, an essential component for bacterial growth and replication. Additionally, this compound may interact with carbonic anhydrase, an enzyme involved in regulating pH and ion balance in tissues .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfonamides can induce oxidative stress in bacterial cells, leading to cell damage and death . In mammalian cells, this compound may alter gene expression by modulating transcription factors and signaling molecules involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition leads to a decrease in folate synthesis, ultimately affecting DNA synthesis and cell division in bacteria. Additionally, this compound may inhibit carbonic anhydrase by binding to its active site, disrupting the enzyme’s function in pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that sulfonamides can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity and anti-inflammatory properties . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects observed in animal studies indicate that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body. For example, sulfonamides are metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound in tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, sulfonamides can accumulate in the cytoplasm and nucleus, where they exert their effects on DNA synthesis and gene expression . The localization of this compound in subcellular compartments can determine its efficacy and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinopyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with morpholine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Morpholinopyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar antibacterial properties.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide have similar structural features and applications.
Uniqueness
6-Morpholinopyridine-3-sulfonamide is unique due to its combination of a pyridine ring, a morpholine ring, and a sulfonamide group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other sulfonamides and morpholine derivatives .
Propriétés
IUPAC Name |
6-morpholin-4-ylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNHBHJOYIDPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720782 | |
| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90648-77-4 | |
| Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1399070.png)
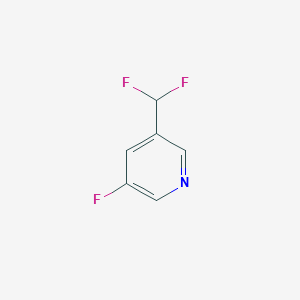
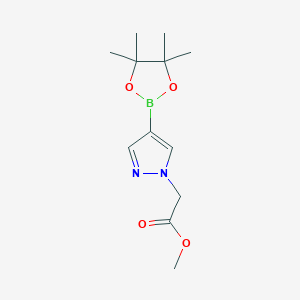


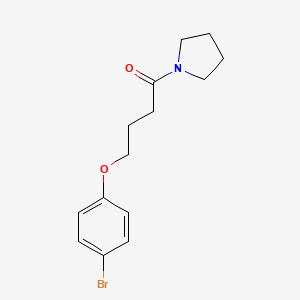



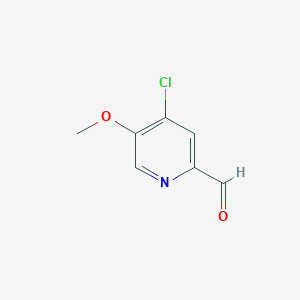
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)

